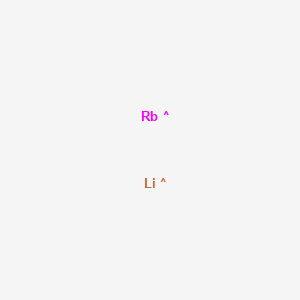
Lithium;rubidium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium and rubidium are both alkali metals found in Group 1 of the periodic table. These elements are known for their high reactivity and are often used in various industrial and scientific applications. The compound formed by lithium and rubidium, often referred to as lithium rubidium, combines the unique properties of both elements, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of lithium rubidium compounds typically involves the reaction of lithium and rubidium salts. One common method is the reaction of lithium carbonate with rubidium chloride in an aqueous solution. The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of lithium rubidium compounds can involve several steps, including the extraction of lithium and rubidium from their respective ores. Lithium is often extracted from spodumene or lepidolite, while rubidium is extracted from minerals like lepidolite and pollucite. The extracted elements are then purified and combined under controlled conditions to form the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium rubidium compounds can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lithium and rubidium oxides.
Reduction: Reduction reactions can produce elemental lithium and rubidium.
Substitution: The compound can participate in substitution reactions with other alkali metals or halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen for oxidation, hydrogen for reduction, and halides for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include lithium oxide, rubidium oxide, and various halide compounds. These products have significant industrial and scientific applications.
Wissenschaftliche Forschungsanwendungen
Lithium rubidium compounds have a wide range of scientific research applications, including:
Chemistry: Used as reagents in various chemical reactions and synthesis processes.
Biology: Studied for their potential effects on biological systems and their use in biomedical research.
Medicine: Investigated for their potential therapeutic effects, particularly in the treatment of mood disorders.
Industry: Used in the production of specialized glass, ceramics, and other materials.
Wirkmechanismus
The mechanism of action of lithium rubidium compounds involves their interaction with various molecular targets and pathways. In biological systems, lithium ions can affect neurotransmitter release and signal transduction pathways, while rubidium ions can influence ion channel function and cellular metabolism. These interactions can lead to various physiological effects, making these compounds of interest in medical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other alkali metal compounds such as:
- Lithium sodium
- Lithium potassium
- Rubidium cesium
Uniqueness
Lithium rubidium compounds are unique due to their combined properties, which can result in distinct chemical reactivity and biological effects. For example, the combination of lithium’s mood-stabilizing effects with rubidium’s influence on ion channels can lead to novel therapeutic applications.
Conclusion
Lithium rubidium compounds represent a fascinating area of study due to their unique properties and wide range of applications. From industrial production to scientific research, these compounds continue to be of significant interest in various fields.
Eigenschaften
CAS-Nummer |
12031-70-8 |
|---|---|
Molekularformel |
LiRb |
Molekulargewicht |
92.4 g/mol |
IUPAC-Name |
lithium;rubidium |
InChI |
InChI=1S/Li.Rb |
InChI-Schlüssel |
DJMZKFUAQIEDKC-UHFFFAOYSA-N |
Kanonische SMILES |
[Li].[Rb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


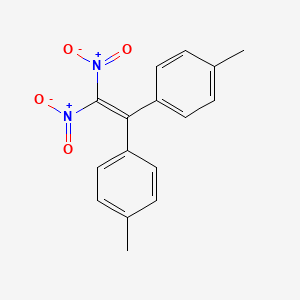
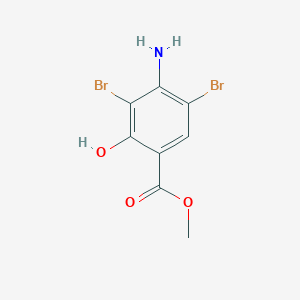

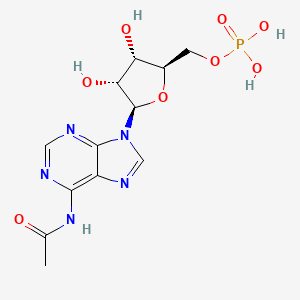
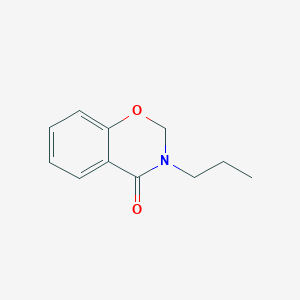
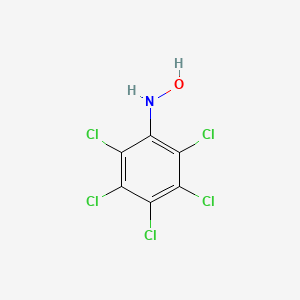


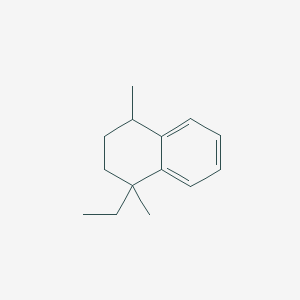
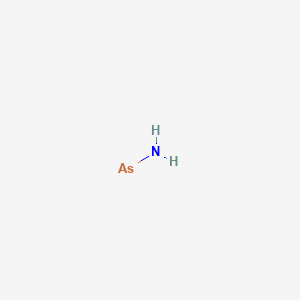


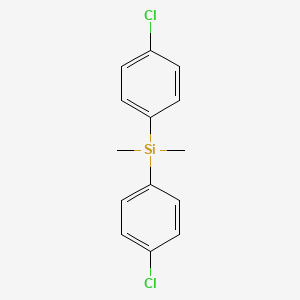
![3H-Naphtho[2,1-b]pyran-3-one, 1-methyl-](/img/structure/B14717033.png)
